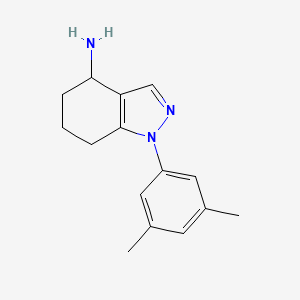

1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Description

1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a tetrahydroindazole derivative featuring a 3,5-dimethylphenyl substituent at the indazole’s 1-position and an amine group at the 4-position of the tetrahydroindazole scaffold.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-10-6-11(2)8-12(7-10)18-15-5-3-4-14(16)13(15)9-17-18/h6-9,14H,3-5,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRTVNMBHGEHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(CCC3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylphenylhydrazine with cyclohexanone in the presence of an acid catalyst, followed by reduction and amination steps to yield the target compound. The reaction conditions often require careful temperature control and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield fully saturated derivatives or amine-functionalized products.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole core or the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated indazole derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on substituent effects, molecular properties, and synthetic pathways.

Substituent Variations in Phenyl-Substituted Analogs

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (Compound 12)

- Substituent : 2-Fluorophenyl

- Molecular Formula : C₁₃H₁₃FN₃

- Molecular Weight : 230.26 g/mol

- Synthesis : Synthesized via methods described by Guo et al., involving cyclization and amination steps .

- Activity : Intermediate in the synthesis of DHODH inhibitors, highlighting the role of fluorine in enhancing metabolic stability and target binding .

1-(3,4-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

- Substituent : 3,4-Dimethylphenyl

- Molecular Formula : C₁₅H₁₈N₃Cl (hydrochloride salt)

- Molecular Weight : 283.78 g/mol (base: 228.29 g/mol)

- Synthesis : Prepared via similar methods to Guo et al., with hydrochloride salt formation for improved solubility .

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Alkyl-Substituted Analogs

1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Comparative Data Table

Research Findings and Substituent Effects

Substituent Impact on Bioactivity

- Fluorine vs. Methyl Groups : Fluorophenyl analogs (e.g., 2-fluoro and 4-fluoro) exhibit enhanced electronic modulation for enzyme inhibition, while methyl groups (3,5-dimethyl) may improve lipophilicity and membrane permeability .

- Positional Isomerism : The 3,5-dimethyl substitution likely promotes symmetric π-stacking in solid-state structures compared to asymmetric 3,4-dimethyl analogs, as inferred from terpyridine studies .

Solubility and Crystallization

- Hydrochloride salts (e.g., 3,4-dimethylphenyl analog) enhance aqueous solubility, whereas alkyl-substituted analogs (e.g., ethyl) remain oils, limiting formulation options .

Biological Activity

1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C15H19N3

- Molar Mass : 241.33 g/mol

- CAS Number : 1203661-50-0

Dopamine Receptor Activity

A study highlighted the compound's role as a selective D3 dopamine receptor agonist. This activity is significant as it may contribute to neuroprotective effects and the treatment of neuropsychiatric disorders. The compound exhibited:

- β-arrestin translocation : A key indicator of receptor activation.

- G protein activation : Suggests involvement in various signaling pathways.

- pERK phosphorylation : Indicates potential neuroprotective mechanisms against dopaminergic neuron degeneration derived from induced pluripotent stem cells (iPSCs) .

Anti-inflammatory Properties

Research has indicated that derivatives of indazole compounds exhibit anti-inflammatory properties. Although specific data on 1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is limited, related compounds have shown promising results:

- Compounds similar in structure demonstrated significant inhibition of inflammatory cytokines such as TNF-α.

- In vivo studies reported edema inhibition percentages exceeding 90% compared to standard anti-inflammatory drugs like diclofenac sodium .

Neuroprotection

A case study investigated the neuroprotective effects of a structurally related compound in models of Parkinson's disease. The results suggested that the compound could protect dopaminergic neurons from oxidative stress and apoptosis, potentially through its action on D3 receptors .

Anti-inflammatory Efficacy

In another study focusing on anti-inflammatory activity, compounds with similar indazole structures were tested for their ability to inhibit COX enzymes. The results showed that some derivatives had IC50 values significantly lower than those of established anti-inflammatory agents .

Data Table: Biological Activity Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.